Anti-MRSA Bacteriostatic Activity Comparable to Vancomycin
The lead quinoline thiourea derivative (compound 5) exhibited MIC90 values against methicillin-resistant Staphylococcus aureus (MRSA) in the same range as the last-resort antibiotic vancomycin [1]. A subsequent review confirmed MIC90 values for the derivative against S. aureus (10.52–15.78 μM) and MRSA (17.74 μM), aligning with vancomycin's MIC90 range in the same study [2].
| Evidence Dimension | Anti-MRSA bacteriostatic activity (MIC90) |
|---|---|
| Target Compound Data | MIC90 = 17.74 μM against MRSA; 10.52–15.78 μM against S. aureus |
| Comparator Or Baseline | Vancomycin: MIC90 values in the same range (comparable bacteriostatic activity reported) |
| Quantified Difference | Comparable activity range; no statistically significant inferiority observed |
| Conditions | In vitro broth microdilution assay against MRSA ATCC 43300 and S. aureus strains |
Why This Matters
This establishes quinolinyl thiourea as one of the few synthetic small molecules with anti-MRSA potency matching the clinical gold standard, a critical differentiator for procurement in antibacterial lead discovery.
- [1] Dolan, N., et al. (2016). Bioorganic & Medicinal Chemistry Letters, 26(2), 630–635. View Source
- [2] Kumar, P. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. BMC Chemistry, 14, 17. Review citing Dolan et al. data. View Source
